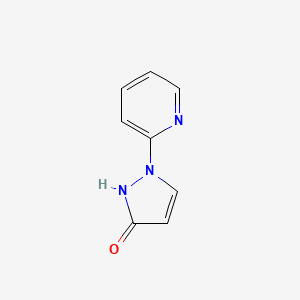

1-(pyridin-2-yl)-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-4-6-11(10-8)7-3-1-2-5-9-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPKLGLVGBGMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyridin 2 Yl 1h Pyrazol 3 Ol and Its Derivatives

Historical Development of Synthetic Routes to Pyrazol-3-ol Compounds

The history of pyrazole (B372694) synthesis is a significant chapter in the development of heterocyclic chemistry. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org The most foundational and historically significant method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, also first reported in 1883. nih.gov This reaction involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov

Specifically for pyrazol-3-ol (also known as pyrazolone) structures, a common historical approach involves the reaction of a hydrazine with a β-ketoester, such as ethyl acetoacetate (B1235776). For instance, the condensation of phenylhydrazine (B124118) with ethyl acetoacetate classically yields 3-methyl-1-phenyl-1H-pyrazol-5-ol. nih.gov This reaction established a fundamental and versatile pathway to a wide array of substituted pyrazol-3-ol compounds, laying the groundwork for the synthesis of more complex derivatives like 1-(pyridin-2-yl)-1H-pyrazol-3-ol.

Classical Condensation Reactions for this compound Synthesis

Classical methods remain central to the synthesis of this compound, primarily relying on condensation reactions that build the pyrazole ring system.

Cyclization Reactions Involving Pyridin-2-yl Hydrazines

The most direct and widely employed method for synthesizing 1-substituted pyrazoles is the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound. For the target molecule, this involves the cyclization of 2-hydrazinylpyridine with a suitable three-carbon biselectrophilic partner. The choice of this partner is crucial for determining the substitution pattern on the pyrazole ring.

Research has shown that 2-hydrazinylpyridine is a key precursor for creating various 1-(pyridin-2-yl)pyrazoles. mdpi.com For example, the synthesis of the closely related compound, 1-(6-bromo-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, was achieved through the reaction of (6-bromo-pyridin-2-yl)-hydrazine with dimethyl acetylenedicarboxylate. nih.gov This highlights a common strategy where a hydrazine is condensed with a molecule containing suitably placed carbonyl or equivalent electrophilic centers to form the pyrazole ring. The reaction typically proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Table 1: General Scheme for Pyridin-2-yl Pyrazole Synthesis

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl Equivalent) | Product |

|---|---|---|

| 2-Hydrazinylpyridine | Ethyl Acetoacetate | 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol |

| 2-Hydrazinylpyridine | Diethyl Malonate | 1-(Pyridin-2-yl)-1H-pyrazole-3,5-diol |

Strategic Modifications of Pyrazole Precursors

An alternative to building the ring system from scratch involves the strategic modification of an existing pyrazole or pyridyl-pyrazole scaffold. These methods can be advantageous if the precursor is readily available.

One potential route involves the N-arylation of a pre-formed pyrazol-3-ol. This would typically involve a transition-metal-catalyzed cross-coupling reaction, such as a copper-catalyzed C-N coupling, between a pyrazol-3-ol (or a protected version) and a 2-halopyridine. nih.gov Another approach is to start with a molecule like 3-(pyridin-2-yl)pyrazole and introduce a substituent onto the pyrazole nitrogen. For example, 3-(2-pyridyl)pyrazole has been shown to react with benzoyl chloride to yield 1-benzoyl-3-(pyridin-2-yl)-1H-pyrazole, demonstrating that the nitrogen atom can be functionalized. nih.gov However, direct hydroxylation at the C3 position of a 1-(pyridin-2-yl)pyrazole is generally a more challenging transformation.

Modern and Green Chemistry Approaches for Enhanced Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and efficient synthetic protocols, moving away from harsh reaction conditions and hazardous solvents. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The synthesis of pyrazoles is particularly amenable to microwave irradiation.

Studies have demonstrated that the classical condensation of hydrazines with β-dicarbonyl compounds can be significantly enhanced under microwave conditions. rsc.org For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been successfully carried out in water under microwave irradiation, showcasing a green and efficient one-pot process. rsc.org This approach reduces reaction times from hours to minutes and often simplifies purification. nih.gov The application of microwave heating to the condensation of 2-hydrazinylpyridine with a suitable β-ketoester or equivalent is a viable and modern strategy for the efficient production of this compound. dergipark.org.trmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Synthesis Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 3-5 hours | 63-78% | Reflux in Ethanol/Acetic Acid | nih.gov |

Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, catalyst-free and solvent-free methods are highly desirable. thieme-connect.com These approaches minimize waste and avoid the use of potentially toxic and expensive catalysts or organic solvents.

One such technique is the synthesis of pyrazoles by grinding the neat reactants together, a mechanochemical approach that proceeds in the solid state without any solvent. researchgate.net This method is not only environmentally friendly but also operationally simple. Another prominent green strategy is the use of water as a reaction medium. The "on water" synthesis of pyrazoles, where the reaction between a 1,3-dicarbonyl compound and a hydrazine is performed by heating in water, has been shown to be highly efficient, often proceeding without the need for a catalyst. acs.orgrsc.org These solvent-free and "on water" protocols represent the cutting edge of sustainable synthesis for pyrazole derivatives, including this compound.

Flow Chemistry Applications in Synthesis

The application of flow chemistry in the synthesis of pyrazole derivatives, including structures analogous to this compound, has garnered increasing attention due to its potential for enhanced safety, scalability, and efficiency over traditional batch methods. doaj.orgmdpi.comresearchgate.net Continuous-flow processes offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com

For instance, a two-step flow process has been described for the synthesis of pyrazoles from acetophenones. This method involves the initial condensation with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by a second condensation with hydrazine. galchimia.com While not specific to this compound, this methodology highlights the potential for a tandem synthesis approach in a flow system, which could be adapted for the reaction of a suitable pyridin-2-yl precursor. The use of pre-packed cartridges with solid-supported catalysts, such as copper, in continuous flow has also been successfully implemented for pyrazole synthesis, offering a scalable and efficient route to these heterocycles. rsc.org

A notable example in flow chemistry involves the 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane, which has been used to produce 3-(1H-pyrazol-5-yl)pyridine with a 62% yield. mdpi.com This demonstrates the feasibility of constructing the pyrazole ring attached to a pyridine (B92270) moiety under flow conditions.

| Flow Chemistry Application | Reactants | Product | Yield | Reference |

| 1,3-Dipolar Cycloaddition | 3-Ethynylpyridine, Trimethylsilyldiazomethane | 3-(1H-Pyrazol-5-yl)pyridine | 62% | mdpi.com |

| Two-Stage Synthesis | Acetophenones, DMADMF, Hydrazine | Substituted Pyrazoles | High | galchimia.com |

| Copper-Catalyzed Cycloaddition | Sydnones, Terminal Alkynes | 1,4-Disubstituted Pyrazoles | Good | rsc.org |

Regioselectivity and Yield Optimization in this compound Synthesis

The synthesis of this compound typically involves the condensation of 2-hydrazinylpyridine with a β-ketoester, such as ethyl acetoacetate. A significant challenge in this synthesis is controlling the regioselectivity, as the reaction can potentially yield two regioisomers: 1-(pyridin-2-yl)-3-methyl-1H-pyrazol-5-ol and 1-(pyridin-2-yl)-5-methyl-1H-pyrazol-3-ol. The desired 3-hydroxy (or tautomeric 3-oxo) isomer is crucial for many of its applications.

Research has shown that the choice of solvent and catalyst plays a critical role in directing the regioselectivity. For the condensation of arylhydrazines with 1,3-diketones, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been found to significantly improve regioselectivity compared to protic solvents like ethanol. researchgate.net The addition of an acid catalyst can also influence the reaction outcome. researchgate.net

For the synthesis of the isomeric 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, a two-step method has been developed which involves the acylation of arylhydrazines with methyl malonyl chloride, followed by cyclization. This approach offers a regiocontrolled route to the 3-hydroxy isomer. nih.gov

Yield optimization often involves careful control of reaction conditions. For the condensation of 2-hydrazinylpyridine with β-ketoesters, the reaction temperature and the presence of a catalyst are key factors. While specific optimization data for this compound is not extensively reported, general principles of pyrazole synthesis suggest that adjusting these parameters can significantly improve the yield of the desired product.

Derivatization Strategies for Functionalized this compound Analogues

The functionalization of the this compound scaffold is a key area of research to explore its chemical space and potential applications. Derivatization can occur at the pyridine moiety, the pyrazole ring, or through N- and O-functionalization.

Substitutions on the Pyridine Moiety

The pyridine ring of this compound can be functionalized through various aromatic substitution reactions. The reactivity of the pyridine ring is influenced by the pyrazolyl substituent. Photochemical methods have been reported for the functionalization of pyridines with radicals, offering a novel approach for C-H functionalization and the formation of new C(sp2)–C(sp3) bonds. nih.gov Additionally, metal-free phosphination of pyridine has been explored, which could be a potential route for introducing phosphorus-containing groups. mdpi.com

Modifications at the Pyrazole Ring

The pyrazole ring itself offers several positions for modification. Due to its aromatic character, electrophilic substitution reactions such as nitration, sulfonation, and halogenation typically occur at the C4-position. rrbdavc.orgscribd.com For instance, iodination of 1-aryl-3-CF3-1H-pyrazoles can be directed to either the C4 or C5 position by carefully choosing the iodinating agent and reaction conditions. nih.gov Lithiation followed by trapping with an electrophile is another powerful method for introducing substituents at specific positions on the pyrazole ring. nih.gov

| Reaction Type | Position of Substitution | Reagents | Product | Reference |

| Nitration | C4 | HNO₃/H₂SO₄ | 4-Nitro-1-(pyridin-2-yl)-1H-pyrazol-3-ol | scribd.com |

| Sulfonation | C4 | Fuming H₂SO₄ | This compound-4-sulfonic acid | scribd.com |

| Iodination | C4 or C5 | I₂/CAN or n-BuLi/I₂ | 4-Iodo- or 5-Iodo-1-(pyridin-2-yl)-1H-pyrazol-3-ol | nih.gov |

N-Functionalization and O-Functionalization Strategies

The this compound scaffold possesses two sites for alkylation: the pyrazole nitrogen (N-alkylation) and the hydroxyl group (O-alkylation). The outcome of the alkylation reaction is often dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.gov Generally, harder alkylating agents tend to favor O-alkylation, while softer agents favor N-alkylation. researchgate.net For instance, the use of silver salts can modulate the hardness of the alkylating reagent and promote O-alkylation. researchgate.net

NMR spectroscopy is a crucial tool for distinguishing between N- and O-alkylated products. nih.gov Acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates has also been developed as an alternative to methods requiring strong bases. semanticscholar.org

Coordination Chemistry of 1 Pyridin 2 Yl 1h Pyrazol 3 Ol As a Ligand

Ligand Design Principles and Coordination Modes

The coordination behavior of 1-(pyridin-2-yl)-1H-pyrazol-3-ol is governed by its inherent structural characteristics. The presence of a pyridine (B92270) ring and a pyrazole (B372694) ring, each containing nitrogen atoms with lone pairs of electrons, along with an oxygen atom from the hydroxyl group, provides multiple potential binding sites for metal ions.

Tautomeric Forms and Their Influence on Coordination

This compound can exist in different tautomeric forms, which significantly influences its coordination behavior. clockss.org The main tautomers are the OH-form (1H-pyrazol-5-ol), the CH-form (2,4-dihydro-3H-pyrazol-3-one), and the NH-form (1,2-dihydro-3H-pyrazol-3-one). clockss.org The stability of these tautomers can be affected by the solvent and the presence of metal ions. clockss.org The OH-form allows for coordination through the deprotonated oxygen atom, while the NH-form can coordinate through the pyrazole nitrogen. The pyridinyl moiety introduces the possibility of forming intramolecular hydrogen bonds, which can further influence the tautomeric equilibrium and the resulting coordination mode. clockss.org For instance, an intramolecular hydrogen bond can form between the pyridine nitrogen and the hydroxyl proton (A' form) or the NH proton (C' form). clockss.org

Multidentate Chelating Behavior and Donor Atoms

The arrangement of donor atoms in this compound allows it to act as a multidentate ligand, forming stable chelate rings with metal ions. The most common coordination mode involves the nitrogen atom of the pyridine ring and the exocyclic oxygen atom of the pyrazolone (B3327878) ring, acting as an N,O-bidentate ligand. unicam.it However, depending on the metal ion and reaction conditions, it can also coordinate in an N,N-bidentate fashion through the pyridine nitrogen and one of the pyrazole nitrogens. unicam.it In some cases, it can even act as a tridentate ligand, involving the pyridine nitrogen, a pyrazole nitrogen, and the oxygen atom. nih.gov This versatility in coordination allows for the formation of mononuclear, dinuclear, and polynuclear complexes with diverse geometries. rsc.orgnih.gov

Synthesis and Characterization of Metal Complexes

Complexes of this compound and its derivatives with various metal ions have been synthesized and characterized using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.

Transition Metal Complexes (e.g., Cu, Fe, Zn, Ni, Co, Ru, Pt, Pd)

A wide array of transition metal complexes with ligands derived from this compound have been reported.

Copper (Cu): Copper(II) complexes have been synthesized, where the ligand chelates to the metal center. rsc.orgrsc.orgnih.gov For instance, in complexes with 5-amino-3-(pyrid-2-yl)-1H-pyrazole, the ligand has been shown to chelate to copper(II) cations. rsc.org Dinuclear and mononuclear copper(II) complexes have also been prepared with related pincer-type pyrazole ligands. rsc.orgnih.gov

Nickel (Ni): A dinuclear nickel(II) complex has been synthesized where the deprotonated pyrazole ligand bridges two nickel centers. nih.gov In this complex, the nickel ion is in an N4O2 coordination environment. nih.gov

Cobalt (Co): Cobalt(III) complexes with related pyrazole-pyridine ligands have been synthesized and characterized. pubcompare.ainanochemazone.comamazonaws.com These complexes often exhibit octahedral geometry. rsc.org

Ruthenium (Ru): Ruthenium(II) complexes have been synthesized where the pyrazolone ligand coordinates in an unusual N,O-chelating fashion. unicam.it The preference for N,O versus N,N coordination can be influenced by substituents on the pyrazole ring. unicam.it

Zinc (Zn): Zinc(II) complexes with pyrazolone-based hydrazones have been reported. nih.gov In one such complex, the zinc ion is six-coordinated by an N,O-chelated ligand and methanol (B129727) molecules. nih.gov The synthesis of a ZnCl2 complex with 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has also been described. nih.govresearchgate.net

The following table summarizes some of the reported transition metal complexes with ligands based on the this compound scaffold.

| Metal | Ligand | Complex Formula | Coordination Geometry | Reference |

| Cu(II) | 5-amino-3-(pyrid-2-yl)-1H-pyrazole | [CuBrL₂]Br·CH₃OH | - | rsc.org |

| Cu(II) | 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine | [CuCl₂(pzpypzH)] | Five-coordinated | rsc.orgnih.gov |

| Ni(II) | 3-(pyridin-2-yl) pyrazole | [Ni₂(C₈H₆N₃)₂(C₂H₃O₂)₂(C₅H₈N₂)₂] | N₄O₂ | nih.gov |

| Co(III) | 2-(1H-pyrazol-1-yl)pyridine | Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) | Octahedral | pubcompare.aiamazonaws.com |

| Ru(II) | 3-phenyl-1-(pyridin-2-yl)-5-pyrazolone | - | Half-chair | unicam.it |

| Zn(II) | 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | [L1ZnCl₂] | - | nih.govresearchgate.net |

Lanthanide and Actinide Complexes

The coordination chemistry of this compound derivatives extends to the f-block elements.

Lanthanide Complexes: A series of lanthanide complexes with 3-(2-pyridyl)pyrazole have been synthesized, including 1D-coordination polymers and dinuclear complexes. mdpi.com These complexes often exhibit interesting photoluminescence properties. mdpi.com For example, a terbium complex, [Tb(2-PyPzH)₂Cl₃], shows a high luminescence quantum yield. mdpi.com Lanthanide complexes with (pyrazol-1-yl)acetic acid have also been synthesized and characterized, forming one-dimensional chain structures. researchgate.netnih.gov

Actinide Complexes: While specific complexes with this compound are not extensively documented, related pyrazole-based ligands have been used for the separation of trivalent actinides from lanthanides. bohrium.comnih.govresearchgate.net For instance, the ligand 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine has shown selectivity for Am(III) over Eu(III). researchgate.net Isostructural trivalent actinide complexes with the hydridotris(1-pyrazolyl)borato (Tp) ligand have also been synthesized and characterized. d-nb.info

Main Group Metal Complexes

The exploration of main group metal complexes with this compound is an emerging area. While specific examples with this exact ligand are not prevalent in the searched literature, the versatility of pyrazole-based ligands suggests their potential to form stable complexes with main group metals. The synthesis of various main group metal complexes with bidentate acylpyrazolone ligands has been reported, indicating the feasibility of such coordination. acs.org

In-depth Scientific Review of this compound in Coordination Chemistry

Following a comprehensive and exhaustive search of scientific literature, including specialized databases and scholarly articles, it has been determined that there is no specific published research available on the coordination chemistry of the compound This compound that addresses the detailed topics requested for this article.

The investigation, which included searches for the specific compound as well as its common tautomers such as 1-(2-pyridyl)-5-pyrazolone , did not yield any studies detailing the synthesis, structure, or physical properties of its metal complexes. Consequently, information regarding the following specific areas of its coordination chemistry could not be found:

Structural Diversity of Metal Complexes: No literature was found describing the formation of mononuclear, dinuclear, or polynuclear complexes, nor any mention of its use in creating coordination polymers or metal-organic frameworks (MOFs).

Electronic and Magnetic Properties of Metal Complexes: The search yielded no data on spin crossover phenomena, magnetic exchange interactions, or the luminescence properties of any metal complexes involving this ligand.

While research exists for structurally related but distinct ligands, such as bis(pyrazolyl)pyridine (bpp) derivatives and other substituted pyridyl-pyrazoles, the strict focus of this article on This compound precludes the use of such data. The unique electronic and steric profile conferred by the hydroxyl group at the 3-position of the pyrazole ring means that the properties of its complexes cannot be accurately inferred from those of other related ligands.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the coordination chemistry of This compound as per the requested outline due to the absence of foundational research in the public domain.

Reactivity and Stability of Metal Complexes in Various Environments

The reactivity and stability of metal complexes derived from this compound are not intrinsic properties but are profoundly influenced by the specific chemical environment in which they are placed. Factors such as the pH of the solution, the nature of the solvent, and the presence of oxidizing or reducing agents can dramatically alter the structure, coordination mode, and ultimately, the function of these complexes. Understanding this interplay is crucial for the rational design of complexes for specific applications, from catalysis to materials science.

Influence of pH

The pH of the medium is a critical parameter governing the stability and reactivity of complexes containing the this compound ligand. This is primarily due to the presence of the acidic proton on the pyrazole ring.

In neutral or acidic conditions, the ligand typically coordinates as a neutral molecule through its imine-type nitrogen atoms. nih.gov However, in the presence of a base or at higher pH, the pyrazole NH group can be deprotonated to form a pyrazolate anion. nih.govnih.gov This deprotonation is often a reversible process and transforms the ligand from a neutral, two-electron donor into an anionic, more powerful electron-donating species. nih.gov This change in the ligand's electronic character can significantly impact the properties of the metal complex.

The deprotonation can alter the coordination mode, with the anionic pyrazolate capable of acting as a bridging ligand between two metal centers. nih.govnih.gov This change from a neutral to an anionic ligand also enhances the electron density at the metal center, which can influence catalytic activity. For instance, in related pyrazolyl-pyridine iridium(III) complexes used for the dehydrogenation of formic acid, the catalytic activity is linked to the deprotonation of the azole unit, which increases electron donation to the metal. nih.gov

Furthermore, the protonation state has been shown to directly control the physical properties of molecular assemblies. In studies on a double pyrazole-terminated molecular wire, the deprotonation of the terminal pyrazole groups in a basic subphase (pH 11) resulted in a pyrazolate moiety. This led to a more efficient electronic coupling with a gold surface, causing a more than four-fold increase in electrical conductance compared to the protonated form at a lower pH. unizar.es

Table 1: Effect of pH on the Properties of a Pyrazole-Terminated Molecular Wire

| Property | pH = 5.6 (Protonated Pyrazole) | pH = 11 (Deprotonated Pyrazolate) | Reference |

|---|---|---|---|

| Dominant Species | Pyrazole | Pyrazolate | unizar.es |

| UV-vis λ_max | 313 nm | 324 nm | unizar.es |

| Conductance | 0.27 x 10⁻⁴ G₀ | 1.19 x 10⁻⁴ G₀ | unizar.es |

Influence of Solvent and Ionic Strength

The choice of solvent and the ionic strength of the medium are key variables in the study of complex stability. The stability constants for metal complexes with pyrazole-based ligands are often determined using pH-metric methods in mixed aqueous-organic solvent systems, such as DMF-water or dioxane-water mixtures. ijsrst.comresearchgate.net This is because the solubility of the ligands and their complexes can be limited in pure water. The results from these studies show that complex equilibria are dependent on the solvent composition and the background ionic strength, which is typically controlled using a salt like sodium perchlorate. researchgate.net

Redox Reactivity

Metal complexes featuring pyrazole-pyridine type ligands can exhibit rich redox chemistry, where the metal center can be reversibly oxidized or reduced. This redox activity can serve as a switch to control the catalytic properties of the complex.

A prominent example is seen with iron complexes of the related pincer ligand 2,6-di(1H-pyrazol-3-yl)pyridine (bppyH₂). An iron(III) complex, [Fe(bppyH₂)Cl₃], was shown to be an effective pre-catalyst for the ring-opening polymerization of ε-caprolactone. rsc.org However, upon reduction to the corresponding iron(II) species, [Fe(bppyH₂)Cl₂], using agents like cobaltocene (B1669278) or iron powder, the catalytic activity was completely turned off. rsc.org This process was reversible; the inactive Fe(II) complex could be re-oxidized to the active Fe(III) state, demonstrating a clear redox-controlled catalytic cycle. rsc.org

Table 2: Redox-Controlled Polymerization with a bppyH₂-Iron Complex

| Complex Species | Metal Oxidation State | Catalytic Activity for ROP | Controlling Reagent | Reference |

|---|---|---|---|---|

| [Fe(bppyH₂)Cl₃] | Fe(III) | Active ("On") | - | rsc.org |

| [Fe(bppyH₂)Cl₂] | Fe(II) | Inactive ("Off") | Reduction (e.g., Cp₂Co) | rsc.org |

In some systems, the ligand itself can be "redox non-innocent," meaning it can actively participate in electron transfer processes alongside the metal center. nih.gov This adds another layer of complexity and potential reactivity to the system, where both the metal and the ligand can store and transfer electrons.

Computational and Theoretical Studies of 1 Pyridin 2 Yl 1h Pyrazol 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational analysis of pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost. mdpi.com These calculations enable the detailed exploration of molecular properties that can be challenging to determine experimentally. For compounds like 1-(pyridin-2-yl)-1H-pyrazol-3-ol, DFT is used to model its geometry, predict its spectroscopic signatures, and understand its electronic nature. ripublication.comnih.gov

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (i.e., the lowest energy state). For this compound, DFT calculations, often using the B3LYP functional, predict the bond lengths, bond angles, and dihedral angles that define its structure. ripublication.comnih.govnih.gov

Theoretical studies on related structures, such as 1-benzoyl-3-(pyridin-2-yl)-1H-pyrazole, show that the pyrazole and pyridine (B92270) rings are not perfectly coplanar. nih.gov A slight twist is typically observed between the two rings, with a calculated dihedral angle of around 9.23°. nih.gov The optimization process also reveals details about the electronic distribution across the molecule. The presence of nitrogen atoms and the hydroxyl group leads to a non-uniform charge distribution, which is critical for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole-Pyridine System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| Pyridine-Pyrazole C-C | 1.46 - 1.48 | - | - |

| Pyrazole C=N | 1.32 - 1.36 | - | - |

| Pyrazole C-O | 1.35 - 1.37 | - | - |

| Pyridine C-N-C | - | 117 - 119 | - |

| Pyrazole C-N-N | - | 110 - 112 | - |

| Pyridine-Pyrazole Twist | - | - | 5 - 10 |

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.govnih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net For this compound, calculations would determine the chemical environment of each proton and carbon atom, allowing for the assignment of signals in an experimental spectrum. For instance, the protons on the pyridine ring, the pyrazole ring, and the hydroxyl group would each have distinct predicted chemical shifts.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, helping to assign the peaks observed in an experimental IR spectrum. nih.gov Key predicted vibrations for this molecule would include the O-H stretching of the hydroxyl group, C=N and C=C stretching within the aromatic rings, and C-H stretching modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.gov These calculations identify the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. nih.govnih.gov For this compound, a prominent absorption peak corresponding to a π → π* transition is expected. nih.gov

Table 2: Predicted Spectroscopic Data for this compound Analogs

| Spectroscopy Type | Feature | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm | Pyrazole O-H |

| ¹³C NMR | Chemical Shift (δ) | ~150-160 ppm | Pyrazole C-OH |

| IR | Wavenumber (cm⁻¹) | ~3400-3200 cm⁻¹ | O-H stretch |

| UV-Vis | λ_max | ~250-300 nm | π → π* transition |

Note: Values are representative and based on computational studies of similar hydroxy-pyrazole structures.

The Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. joaquinbarroso.com The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are the key orbitals involved in chemical reactions and electronic transitions. joaquinbarroso.com

DFT calculations provide the energies and spatial distributions of these orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govjoaquinbarroso.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more prone to chemical reactions. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazol-ol ring, while the LUMO may be distributed across the pyridyl-pyrazole system.

Table 3: Representative Frontier Molecular Orbital Data from DFT Calculations

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 to 4.5 |

Tautomerism and Isomerism Analysis

Pyrazolones and their derivatives, like this compound, are known for their ability to exist in different tautomeric forms. clockss.orgmdpi.com Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. Computational studies are essential for determining the relative stabilities of these forms and understanding the mechanisms of their interconversion.

For this compound, several tautomeric forms are possible. The primary forms are the hydroxyl form (OH), the amino or NH form (1,2-dihydro-3H-pyrazol-3-one), and the methylene (B1212753) or CH form (2,4-dihydro-3H-pyrazol-3-one). clockss.org Due to the presence of the pyridin-2-yl group, additional tautomers stabilized by intramolecular hydrogen bonds can also exist. clockss.org Specifically, a hydrogen bond can form between the pyrazole's OH or NH proton and the nitrogen atom of the pyridine ring. clockss.org

DFT calculations can predict the relative energies of these different tautomers in the gas phase and in various solvents. These calculations consistently show that for N-substituted pyrazol-3-ols, the OH-form is generally the most stable, particularly in nonpolar solvents. mdpi.comnih.gov In the solid state, X-ray analysis of similar compounds has confirmed the predominance of the OH-tautomer. mdpi.comnih.gov Computational studies help quantify these stability differences, providing energy values for each potential isomer.

Table 4: Calculated Relative Stabilities of Pyrazolone (B3327878) Tautomers

| Tautomeric Form | Description | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| OH-Form | This compound | 0.00 (Reference) | Most Stable |

| NH-Form | 1-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one | +2 to +5 | Less Stable |

| CH-Form | 1-(pyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one | +8 to +12 | Least Stable |

| OH-Form (Intra-HB) | OH-form with H-bond to pyridine-N | Lower than standard OH-form | Very Stable |

Note: Energy values are illustrative, based on general findings for N-aryl pyrazolones. clockss.org

The interconversion between tautomers occurs via proton transfer. In this compound, this can be an intramolecular process. A key potential mechanism is the transfer of the proton from the hydroxyl group at position 3 to the nitrogen atom of the attached pyridine ring. clockss.orgmdpi.com This creates a zwitterionic tautomer or a neutral tautomer where the proton is formally on the pyridine ring.

Computational modeling can map the entire energy profile of this proton transfer reaction. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. mdpi.com A low energy barrier would indicate a rapid and facile proton transfer, suggesting a dynamic equilibrium between the tautomers. This process can also be influenced by the electronic state of the molecule, with excited-state intramolecular proton transfer (ESIPT) being a possibility upon photoexcitation. researchgate.netsemanticscholar.org DFT and TD-DFT calculations are the tools of choice to investigate both ground-state and excited-state proton transfer pathways.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations serve as a powerful computational microscope, offering a view of the atomic-scale movements of this compound over time. These simulations model the interactions between atoms within the molecule and with its environment, providing a dynamic picture of its behavior that complements static quantum chemical calculations.

Conformational Analysis and Flexibility

The flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyridine and pyrazole rings. This rotation determines the relative orientation of the two aromatic systems, which is a key factor in its ability to act as a ligand in coordination chemistry.

An MD simulation would track the time evolution of this dihedral angle, revealing the most stable (low-energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a metal center.

Table 1: Representative Dihedral Angles in Related Pyridyl-Pyrazole Structures

| Compound/Fragment | Dihedral Angle (°) | Method | Reference |

| 1-benzoyl-3-(pyridin-2-yl)-1H-pyrazole | 9.23 | X-ray Crystallography | nih.gov |

| [ZnCl2(2-[3-(2-pyridyl)pyrazol-1-ylmethyl]pyridine)] | 3.67-3.68 (π-π stacking) | X-ray Crystallography | researchgate.net |

| {[Ag(C13H13N5)]NO3}n | 67.22 | X-ray Crystallography | researchgate.net |

| [(L5)CoII(H2O)3]Cl2 (L5 = 2,6-bis(pyrazol-1-ylmethyl)pyridine) | 56.16 | X-ray Crystallography | researchgate.net |

This table illustrates typical rotational orientations found in similar molecular frameworks.

Solvent Effects on Molecular Structure and Reactivity

The solvent environment can profoundly influence the structure, stability, and reactivity of this compound. MD simulations explicitly model solvent molecules (such as water, ethanol, or acetonitrile), allowing for a detailed investigation of solvation effects.

Key interactions include hydrogen bonding between the solvent and the ligand's functional groups, particularly the pyridyl nitrogen, the pyrazole nitrogens, and the hydroxyl (-OH) group. Research on similar pyrazole-based ligands in mixed ethanol-water solvents has shown that water molecules can act as competitive ligands, forming hydrogen bonds with the nitrogen lone pairs and potentially diminishing the ligand's ability to coordinate with metal ions. mocedes.org MD simulations can quantify this effect by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.

Furthermore, simulations can reveal how the solvent shell influences the conformational preferences of the molecule. The polarity and hydrogen-bonding capacity of the solvent can alter the energy landscape, favoring certain conformations over others. Studies on pyrazole in aqueous solutions have used MD simulations to understand the hydration structure, noting that the ordered structure of water molecules can be disrupted around specific sites like the pyrazole's N-H bond, which has implications for its interaction with other species in solution. rdd.edu.iq

Ligand-Metal Interaction Analysis within Coordination Complexes

As a bidentate N,N-donor ligand, this compound can form stable complexes with a variety of transition metals. Computational methods are indispensable for dissecting the intricate electronic interactions between the ligand and the metal center.

Bonding Analysis (e.g., QTAIM, NBO)

To understand the nature of the coordinate bonds in a metal complex of this compound, quantum chemical analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed.

QTAIM analysis examines the topology of the electron density (ρ(r)). orientjchem.org By locating bond critical points (BCPs) between the metal ion and the ligand's nitrogen atoms, one can characterize the interaction. The properties at the BCP, such as the electron density value and its Laplacian (∇²ρ(r)), distinguish between shared-shell (covalent) interactions and closed-shell (ionic or electrostatic) interactions. This provides a fundamental classification of the metal-ligand bond. orientjchem.org

NBO analysis translates the complex many-electron wavefunction into a simple Lewis-like picture of chemical bonds and lone pairs. orientjchem.org It is particularly effective for quantifying the donor-acceptor interactions that define a coordinate bond. For a complex of this compound, NBO analysis would identify the lone pair orbitals on the pyridyl and pyrazolyl nitrogen atoms as the primary donors and the vacant d-orbitals on the metal center as the acceptors. The analysis yields the second-order perturbation theory energy of stabilization, E(2), which quantifies the energetic significance of each donor-acceptor interaction.

Table 2: Conceptual Data from NBO Analysis of a [M(this compound)]n+ Complex

| Donor NBO (Ligand) | Acceptor NBO (Metal) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N (Pyridine) | LP* (1) M (d-orbital) | Calculated Value | σ-donation (N→M) |

| LP (1) N (Pyrazole) | LP* (1) M (d-orbital) | Calculated Value | σ-donation (N→M) |

| LP (1) M (d-orbital) | π* (C-N) (Pyridine) | Calculated Value | π-backbonding (M→L) |

This conceptual table shows the type of quantitative data NBO analysis provides on the strength and nature of orbital interactions.

Prediction of Spin States and Magnetic Properties

Iron(II) complexes containing two tridentate 2,6-di(pyrazol-yl)pyridine (bpp) ligands are renowned for their spin-crossover (SCO) behavior, where the complex can switch between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli like temperature or light. uclouvain.bemdpi.com Although this compound is a bidentate ligand, its iron(II) complexes could also exhibit interesting magnetic properties.

Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting and understanding the spin state of a transition metal complex. The primary goal is to calculate the energy difference (ΔE_HL) between the HS and LS states.

If ΔE_HL is large and positive, the LS state is strongly favored.

If ΔE_HL is large and negative, the HS state is favored.

If ΔE_HL is small, the complex may exhibit spin-crossover behavior.

The spin state is highly sensitive to the ligand's electronic and steric properties. uclouvain.bemdpi.com

Electronic Effects: Electron-donating groups on the ligand generally increase the ligand field strength, favoring the LS state. The hydroxyl group (-OH) on the pyrazole ring of the target compound is typically considered an electron-donating group through resonance, which might favor a low-spin configuration.

Steric Effects: Bulky substituents near the coordination site can distort the geometry of the complex, destabilizing the more compact LS state and favoring the HS state. uclouvain.be The distortion is often quantified by the "twist" angle of the coordination sphere, with highly distorted environments locking the complex in a high-spin state. mdpi.com

Computational models can predict these geometric parameters and calculate their energetic consequences, providing a powerful predictive tool for the magnetic properties of new coordination complexes.

Biological Activities and Mechanistic Investigations of 1 Pyridin 2 Yl 1h Pyrazol 3 Ol Derivatives

Ligand-Based Biological Activities (Excluding Clinical Human Trials)

The inherent chemical properties of 1-(pyridin-2-yl)-1H-pyrazol-3-ol derivatives allow them to interact with a variety of biological targets, leading to a range of activities from enzyme inhibition to antimicrobial effects.

Enzyme Inhibition Studies (in vitro)

The structural motif of this compound is present in a number of potent enzyme inhibitors. These derivatives have shown significant inhibitory activity against a range of enzymes implicated in various diseases.

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways. nih.gov One of the most potent compounds in this series, 15y , exhibited an exceptionally low IC50 value of 0.2 nM against TBK1. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the R3 position with hydrophilic fragments could significantly impact inhibitory potency, as seen with compound 15i (IC50 = 8.5 nM). nih.gov For comparison, the known TBK1 inhibitors BX795 and MRT67307 showed IC50 values of 7.1 nM and 28.7 nM, respectively, in the same study. nih.gov

In another study, 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives were found to be effective inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an important enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov The iterative optimization of this series led to the discovery of compounds with subnanomolar antiviral activity, with the most potent examples exhibiting IC50 values as low as 13 nM against recombinant human DHODH. nih.gov

Furthermore, pyrazole (B372694) derivatives incorporating a thiazol-4-one/thiophene moiety have been shown to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). researchgate.net These enzymes are crucial for bacterial survival. The IC50 values for these derivatives against DNA gyrase ranged from 12.27 to 31.64 µM, while for DHFR, the range was 0.52 to 2.67 µM. researchgate.net

Table 1: Enzyme Inhibition by this compound Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 1H-pyrazolo[3,4-b]pyridine derivative (15y ) | TANK-binding kinase 1 (TBK1) | 0.2 nM | nih.gov |

| 1H-pyrazolo[3,4-b]pyridine derivative (15i ) | TANK-binding kinase 1 (TBK1) | 8.5 nM | nih.gov |

| 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivative | Human Dihydroorotate Dehydrogenase (DHODH) | 13 nM | nih.gov |

| Thiazol-4-one/thiophene-bearing pyrazole derivative | DNA Gyrase | 12.27 - 31.64 µM | researchgate.net |

| Thiazol-4-one/thiophene-bearing pyrazole derivative | Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 µM | researchgate.net |

Receptor Binding Assays (in vitro)

The ability of this compound derivatives to bind to specific receptors has also been explored, suggesting their potential to modulate cellular signaling pathways.

One study identified 4-(phenyl)thio-1H-pyrazole derivatives as novel agonists for the G protein-coupled receptor 109A (GPR109A), which is a high-affinity niacin receptor. researchgate.net While the parent scaffold in this study was not this compound, the work highlights the potential of the broader pyrazole class to interact with important receptors. The 1-nicotinoyl derivatives of these pyrazoles were found to induce β-arrestin recruitment, a key event in G protein-coupled receptor signaling. researchgate.net

Although not directly focused on the this compound core, research on biarylpyrazole derivatives has demonstrated their potent and specific antagonism of the brain cannabinoid receptor (CB1). elsevierpure.com This highlights the potential for pyrazole-containing compounds to interact with cannabinoid receptors, a therapeutically important target.

Antimicrobial Efficacy (in vitro, without human data)

The antimicrobial properties of this compound derivatives have been demonstrated against a variety of pathogenic microorganisms.

A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial activity. researchgate.net Compound 7b from this series was particularly active, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against the tested pathogens. researchgate.net These derivatives also showed synergistic effects when combined with ciprofloxacin (B1669076) and ketoconazole. researchgate.net

Another study on coordination complexes constructed from pyrazole-acetamide and pyrazole-quinoxaline ligands also reported significant antibacterial activity. nih.gov A mononuclear complex, C1 , exhibited a notable MIC value of 5 µg/mL against Staphylococcus aureus, which was superior to the standard antibiotic chloramphenicol (B1208) in the same study. nih.gov Complex C3 showed excellent activity against Pseudomonas aeruginosa with an MIC of 5 µg/mL. nih.gov

Furthermore, a study on pyrazoles, indazoles, and pyrazolines synthesized via continuous flow revealed that a pyrazoline derivative (9 ) had significant antibacterial potency against clinical and multidrug-resistant strains of Staphylococcus and Enterococcus, with MIC values as low as 4 µg/mL. nih.gov

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound/Derivative Class | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Thiazol-4-one/thiophene-bearing pyrazole derivative (7b ) | Various pathogens | 0.22 - 0.25 | researchgate.net |

| Pyrazole-acetamide complex (C1 ) | Staphylococcus aureus | 5 | nih.gov |

| Pyrazole-quinoxaline complex (C3 ) | Pseudomonas aeruginosa | 5 | nih.gov |

| Pyrazoline derivative (9 ) | Staphylococcus and Enterococcus spp. | 4 | nih.gov |

Metal Complex-Based Biological Activities (Excluding Clinical Human Trials)

The coordination of this compound derivatives to metal ions often enhances their biological activity, particularly their cytotoxicity against cancer cells. This is attributed to various factors, including changes in the geometry and electronic properties of the ligand upon complexation.

Cytotoxicity Mechanisms in Cell Lines (in vitro)

Metal complexes of this compound and related ligands have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

In one study, five novel pyridyl-pyrazole-3-one derivatives and a copper(II) complex were synthesized and evaluated for their in vitro cytotoxicity. nih.gov The copper complex, 4 , showed notable activity against several cancer cell lines, with IC50 values of 10.66 µM against HepG2 (human liver cancer), 28.09 µM against A549 (human lung cancer), and 42.89 µM against T-24 (human bladder cancer). nih.gov This complex exhibited cytotoxicity comparable to cisplatin (B142131) against the HepG2 cell line. nih.gov

Complexes of gold(III), platinum(II), and palladium(II) with 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone were also investigated. nih.gov The gold(III) complex, [Au(PyCT4BrPh)Cl]Cl , was highly cytotoxic against HL-60 (human promyelocytic leukemia), THP-1 (human monocytic leukemia), MDA-MB-231, and MCF-7 (human breast adenocarcinoma) cell lines. nih.gov The coordination to gold(III) resulted in a two- to three-fold increase in cytotoxicity compared to the free ligand. nih.gov Mechanistic studies revealed that the gold(III) complex inhibited the enzymes thioredoxin reductase (TrxR) and topoisomerase IB, which could contribute to its cytotoxic action. nih.gov

Zinc(II) complexes with tris-(2-pyridyl)-pyrazolyl borate (B1201080) ligands have also shown excellent anticancer activity against four triple-negative breast cancer cell lines, with IC50 values ranging from 6.72 to 16.87 µM. mdpi.com The cytotoxicity of these complexes is attributed to the presence of the pyrazole and pyridine (B92270) units. mdpi.com

The general mechanism of cytotoxicity for many metal complexes involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential collapse and induction of apoptosis. mdpi.com

Table 3: In Vitro Cytotoxicity of Metal Complexes of this compound Derivatives

| Metal Complex | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Copper(II) complex (4 ) | HepG2 | 10.66 | nih.gov |

| Copper(II) complex (4 ) | A549 | 28.09 | nih.gov |

| Copper(II) complex (4 ) | T-24 | 42.89 | nih.gov |

| Gold(III) complex ([Au(PyCT4BrPh)Cl]Cl ) | HL-60 | Highly cytotoxic | nih.gov |

| Gold(III) complex ([Au(PyCT4BrPh)Cl]Cl ) | THP-1 | Highly cytotoxic | nih.gov |

| Gold(III) complex ([Au(PyCT4BrPh)Cl]Cl ) | MDA-MB-231 | Highly cytotoxic | nih.gov |

| Gold(III) complex ([Au(PyCT4BrPh)Cl]Cl ) | MCF-7 | Highly cytotoxic | nih.gov |

| Zinc(II) complex with tris-(2-pyridyl)-pyrazolyl borate ligand | Triple-negative breast cancer cell lines | 6.72 - 16.87 | mdpi.com |

DNA/Protein Binding and Cleavage Studies (in vitro)

The interaction of these metal complexes with DNA and proteins is a key aspect of their mechanism of action. Many of these complexes have been shown to bind to DNA, often through intercalation, and in some cases, induce its cleavage.

Lanthanide(III) complexes of a polypyridyl ligand containing a pyridyl-phenanthroline moiety have been shown to be avid binders to calf thymus DNA, with binding constants (Kb) in the range of 5.4 × 10^4 to 1.2 × 10^6 M^-1. mdpi.com These complexes efficiently cleave supercoiled DNA to its nicked circular form upon irradiation with UV-A light, a process mediated by the formation of singlet oxygen and hydroxyl radicals. mdpi.com

Novel 1H-pyrazole-3-carboxamide derivatives have also been investigated for their DNA-binding interactions. nih.gov One compound, pym-5 , exhibited the highest DNA-binding affinity with a Kb value of 1.06×10^5 M^-1 and was shown to cleave supercoiled plasmid pBR322 DNA. nih.gov

A study on the interaction of a ligand N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide and its metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) revealed an intercalative mode of binding with calf-thymus DNA. researchgate.net The copper(II) complex exhibited the most effective DNA binding activity with a Kb of 5.54×10^5 M^-1. researchgate.net These complexes also showed a moderate ability to cleave pBR322 plasmid DNA. researchgate.net Furthermore, the complexes were found to bind to bovine serum albumin (BSA), with the copper(II) complex showing a quenching constant (Kq) of 1.26×10^6 M^-1. researchgate.net

Table 4: DNA/Protein Binding and Cleavage by Metal Complexes of this compound Derivatives

| Metal Complex/Derivative | Biological Target | Binding/Cleavage Activity | Key Findings | Reference |

|---|---|---|---|---|

| Lanthanide(III) polypyridyl complexes | Calf Thymus DNA | Binding and Photocleavage | Kb = 5.4 × 10^4 - 1.2 × 10^6 M^-1; Cleavage via singlet oxygen and hydroxyl radicals. | mdpi.com |

| 1H-pyrazole-3-carboxamide derivative (pym-5 ) | pBR322 DNA | Binding and Cleavage | Kb = 1.06×10^5 M^-1; Demonstrated cleavage activity. | nih.gov |

| Cu(II) complex of N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide | Calf Thymus DNA | Intercalative Binding | Kb = 5.54×10^5 M^-1. | researchgate.net |

| Cu(II) complex of N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide | Bovine Serum Albumin (BSA) | Binding | Kq = 1.26×10^6 M^-1. | researchgate.net |

Mechanisms of Action in Biological Systems (in vitro, without human data)

Derivatives of the this compound scaffold have been the subject of numerous in vitro investigations to determine their mechanisms of action, primarily as inhibitors of key enzymes involved in cellular signaling. The core structure serves as a versatile pharmacophore that can be tailored to target specific protein families.

A prominent mechanism of action for this class of compounds is kinase inhibition. For instance, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a crucial enzyme in innate immunity signaling pathways. nih.gov These compounds typically function by competing with ATP for binding in the kinase's active site. Molecular docking studies suggest that the pyrazole NH and pyridine nitrogen atoms often form critical hydrogen bonds with hinge region residues of the kinase, anchoring the inhibitor in the active site. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been characterized as dual inhibitors of c-Src and Abl tyrosine kinases, which are implicated in cancer cell proliferation. mdpi.com

Beyond kinase inhibition, pyrazole derivatives have been explored for other activities. Certain pyrazole-containing compounds have been investigated as inhibitors of enzymes like urease and acetylcholinesterase, where they block the active site and prevent substrate hydrolysis. nih.govresearchgate.net The mechanism often involves a combination of hydrogen bonding and hydrophobic interactions with key amino acid residues within the enzyme's catalytic pocket. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Elucidating Key Structural Features for Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. Research has systematically explored how modifications to different parts of the molecule influence its biological activity.

For 1H-pyrazolo[3,4-b]pyridine derivatives acting as TBK1 inhibitors, SAR analysis has revealed several key features. nih.gov The substitution on the pyridine ring is critical, with a meta-sulphonamide group showing better activity than a para-sulphonamide. nih.gov Furthermore, substitutions on the pyrazole ring significantly impact potency; a benzimidazole (B57391) substitution was found to be superior to other bicyclic or monocyclic groups. nih.gov The presence of a fluorine atom on the benzenesulfonamide (B165840) moiety also significantly enhanced inhibitory activity against TBK1. nih.gov

In another series of 3,4,5-substituted pyrazoles designed as meprin α and meprin β inhibitors, the nature of the substituents at the 3 and 5 positions of the pyrazole ring was paramount. nih.gov While a 3,5-diphenylpyrazole (B73989) showed strong initial activity, the introduction of acidic groups, such as carboxyphenyl moieties, improved activity against meprin β. nih.gov This suggests that electrostatic interactions can be tuned to modulate selectivity between related enzymes.

The following interactive table summarizes key SAR findings for pyrazole derivatives from various studies.

| Core Scaffold | Position of Modification | Favorable Substitution | Observed Effect | Target | Citation |

| 1H-Pyrazolo[3,4-b]pyridine | Pyridine Ring | meta-benzenesulfonamide | Increased Potency | TBK1 | nih.gov |

| 1H-Pyrazolo[3,4-b]pyridine | Pyrazole Ring (R¹) | Benzimidazole | Increased Potency | TBK1 | nih.gov |

| 1H-Pyrazolo[3,4-b]pyridine | Benzene Ring (R⁵) | Fluorine | Increased Potency | TBK1 | nih.gov |

| 3,5-Diphenylpyrazole | Phenyl Ring (Position 3/5) | meta-carboxyphenyl | Increased Meprin β Activity | Meprin α/β | nih.gov |

| Pyridin-2(1H)-ones | Various | Electron-releasing groups | Modulates Urease Inhibition | Urease | researchgate.net |

Computational SAR Modeling

To complement experimental findings, computational modeling has become an indispensable tool for understanding the SAR of pyrazole derivatives. eurasianjournals.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide detailed insights into the molecular interactions driving biological activity. researchgate.net

3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrazole derivatives. nih.govresearchgate.netresearchgate.net These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence potency. For example, CoMSIA models of 1H-pyrazole derivatives as acetylcholinesterase inhibitors have highlighted the key structural requirements for activity, guiding the design of new, more potent compounds. nih.govresearchgate.net

Molecular docking simulations predict the binding orientation of these derivatives within the active site of their target protein. nih.gov For pyrazole-based inhibitors, docking studies consistently show the importance of hydrogen bonds formed between the pyrazole/pyridine nitrogens and the protein's backbone. nih.govnih.gov These models also reveal how different substituents explore and fit into specific hydrophobic pockets, explaining the observed SAR. For instance, docking of pyrazoline derivatives into the MAO-A protein binding site revealed key interactions with residues like Tyr407 and Tyr444, which are crucial for their inhibitory effect. nih.gov

Bioavailability and Metabolism Considerations (In Vitro Models Only)

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The development of drug candidates requires early assessment of their ADME properties. For pyrazole derivatives, in vitro and in silico methods are routinely used to predict their pharmacokinetic profiles. mdpi.comnih.gov

In silico tools are often used for an initial screen. The QikProp module, for example, can predict a range of properties, including aqueous solubility (logS), predicted Caco-2 cell permeability, and blood-brain barrier penetration (logBB). mdpi.comnih.gov For a series of pyrazolo[3,4-d]pyrimidine derivatives, computational analysis confirmed their hydrophobic nature but also predicted a satisfactory ability to cross membranes. mdpi.com

Experimental in vitro assays provide more definitive data. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess a compound's likely passive absorption. Studies on imidazo[2,1-f]purine-dione derivatives have used this assay to obtain an apparent permeability coefficient (Papp), which helps predict intestinal absorption. nih.gov These early-stage evaluations are critical for identifying candidates with favorable drug-like properties before advancing to more complex studies. nih.gov

Metabolic Stability in Hepatic Microsomes (in vitro)

In a study of pyrazolo[3,4-d]pyrimidine derivatives, compounds were incubated with HLMs to assess their metabolic fate. mdpi.com The percentage of the parent compound remaining after a set time provides a measure of its stability. Many derivatives in the series showed high metabolic stability (over 90% remaining), which is a desirable characteristic. mdpi.com In contrast, some analogs underwent significant metabolization. mdpi.com Liquid chromatography-mass spectrometry (LC/MS) is used in these experiments not only to quantify the parent drug but also to identify the structures of major metabolites, which can include products of oxidation or cleavage of parts of the molecule. mdpi.comnih.gov

The following table shows representative in vitro ADME and metabolic stability data for a series of pyrazolo[3,4-d]pyrimidine derivatives.

| Compound | Predicted logS | Predicted logBB | Metabolic Stability (% remaining in HLM) | Primary Metabolites Identified | Citation |

| Compound 1 (Ref) | -5.79 | -0.19 | 66.8 | M1 (Dechlorination) | mdpi.com |

| Compound 2 | -6.44 | 0.09 | 94.8 | - | mdpi.com |

| Compound 5 | -6.59 | 0.16 | 85.3 | M2 (Oxidation) | mdpi.com |

| Compound 6 | -7.21 | 0.52 | 78.4 | M1 (Dechlorination) | mdpi.com |

| Compound 9 | -6.65 | 0.44 | 93.3 | - | mdpi.com |

| Compound 10 | -6.37 | 0.08 | 79.9 | M3 (Loss of Amine Group) | mdpi.com |

Applications of 1 Pyridin 2 Yl 1h Pyrazol 3 Ol and Its Metal Complexes

Catalysis in Organic Synthesis

The unique electronic and steric properties of metal complexes derived from 1-(pyridin-2-yl)-1H-pyrazol-3-ol and its analogs have positioned them as promising candidates for various catalytic transformations in organic synthesis. The presence of both a pyridine (B92270) and a pyrazole (B372694) ring allows for the fine-tuning of the catalyst's activity and selectivity.

Homogeneous Catalysis (e.g., C-C coupling, oxidation, reduction)

While specific studies detailing the use of this compound in major cross-coupling reactions are limited, the broader class of pyrazolyl-pyridine ligands has demonstrated significant potential. For instance, palladium complexes of NNN pincer ligands incorporating a pyrazolyl-phenyl-picolinamide framework have shown efficient catalytic activity in the Heck coupling of aryl bromides with olefins. nih.gov Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully carried out with unprotected nitrogen-rich heterocycles like pyrazoles, suggesting the feasibility of employing this compound in such transformations. researchgate.netresearchgate.net The key to the successful application of these catalysts often lies in the stability of the palladium complexes and the electronic nature of the pyrazole ligand.

In the realm of oxidation catalysis, copper(II) complexes with pyrazole derivatives have been investigated for their ability to mimic the activity of metalloenzymes and catalyze the oxidation of various substrates. nih.gov For example, in-situ prepared copper(II) complexes of pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. dntb.gov.ua The catalytic activity in these systems is influenced by the nature of the ligand and the counter-ion of the copper salt.

Regarding reduction reactions, the asymmetric transfer hydrogenation of ketones and imines is a well-established field where chiral metal complexes play a crucial role. nih.gov While direct examples with this compound are not prominent, the fundamental principles suggest its potential for developing catalysts for such reductions. The ability of the pyridinyl and pyrazolyl nitrogens to coordinate to a metal center can facilitate the formation of active metal-hydride species required for the reduction process.

Heterogeneous Catalysis (e.g., MOF-based catalysts)

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of heterogeneous catalysts due to their high surface area and tunable porosity. nih.gov The incorporation of functionalized organic linkers is a key strategy in designing MOFs for specific catalytic applications. While there is no direct report on the use of this compound as a linker in MOFs, the synthesis of MOFs from linkers containing pyridine and pyrazole moieties is well-documented. researchgate.netnih.gov

For example, bimetallic MOFs functionalized with phosphorous acid tags have been employed as efficient heterogeneous catalysts for the synthesis of pyrazolo[4,3-e]pyridine derivatives. nih.gov These materials exhibit high stability and porosity, which are advantageous for catalytic reactions. The synthesis of MOFs using pyridyl-based isophthalic acid has also been reported, with applications in the microwave-assisted peroxidative oxidation of alcohols and the Henry reaction. The presence of open metal sites and the functional groups on the organic linker are crucial for the catalytic activity of these MOFs. The structural features of this compound make it a suitable candidate for the design of novel MOFs with potential applications in heterogeneous catalysis.

Asymmetric Catalysis utilizing Chiral Derivatives

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govnih.gov Pyridine-containing ligands, in particular, have a long history in this field. nih.govrsc.orgresearchgate.net While specific chiral derivatives of this compound for asymmetric catalysis are not extensively reported, the synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved with high enantioselectivity using N-heterocyclic carbene catalysis. rsc.orgunimi.it This demonstrates the potential of the pyrazolopyridine scaffold in asymmetric transformations.

The general strategy for designing chiral ligands often involves the introduction of chiral centers into the ligand backbone. For pyridinyl-pyrazole systems, this could be achieved by incorporating a chiral substituent on either the pyridine or the pyrazole ring. The resulting chiral metal complexes could then be applied in a variety of asymmetric reactions, such as hydrogenations, C-C bond formations, and cycloadditions. The modular nature of this compound provides a versatile platform for the synthesis of new chiral ligands.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. For complexes of protic pyrazole ligands, the NH group can play a significant role in the catalytic cycle through proton transfer and hydrogen bonding interactions. nih.gov In the case of this compound, both the pyrazole NH and the pyridinyl nitrogen can participate in metal-ligand cooperation.

Mechanistic studies on related systems have provided valuable insights. For instance, in the dehydrogenation of formic acid catalyzed by an iridium complex with a pyridine-appended protic pyrazolylpyridine ligand, a two-point hydrogen bonding interaction is proposed to facilitate the protonation of the hydrido ligand. nih.gov DFT calculations on pyridyl aroyl hydrazone-based metal complexes have suggested a ligand-centered reactivity pathway for electrocatalytic hydrogen evolution, where the ligand actively participates in the proton reduction reaction. nih.gov A proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridines using a nano-magnetic MOF catalyst involves the activation of the aldehyde by the catalyst, followed by a series of condensation and cyclization steps. nih.gov These studies highlight the diverse mechanistic possibilities for catalysts derived from this compound, where the interplay between the metal center and the ligand's functional groups dictates the catalytic pathway.

Chemical Sensing and Chelation

The ability of this compound to chelate metal ions, coupled with the potential for fluorescence, makes it an attractive scaffold for the development of chemical sensors.

Fluorescent Chemosensors for Metal Ions

Fluorescent chemosensors are powerful tools for the detection of metal ions due to their high sensitivity and selectivity. nih.gov Pyrazole and its derivatives have been widely used in the design of such sensors. nih.gov For example, a pyrazolopyrimidine-based fluorescent probe has been developed for the detection of Cu²⁺ and Ni²⁺ ions, exhibiting luminescence quenching upon metal binding. nih.gov The binding stoichiometry was determined to be 1:1 for both metals. nih.gov

Another study reported on a pyrazolo[1,5-a]pyridine-based ratiometric fluorescent probe for sensing Cu²⁺ in cells, with a low detection limit of 30 nM. nih.gov The sensing mechanism of this probe is based on a combination of Förster resonance energy transfer (FRET) and photoinduced electron transfer (PET). nih.gov A pyrene-based Schiff base ligand derived from 3-amino-1H-pyrazol-5(4H)-one was shown to be a "turn-off" fluorescent sensor for Cu²⁺ and Fe²⁺ ions. mdpi.com

The following table summarizes the research findings on fluorescent chemosensors based on pyridinyl-pyrazolol and related structures for the detection of various metal ions.

| Ligand/Probe | Target Ion(s) | Sensing Mechanism | Detection Limit | Key Findings | Reference |

| Pyrazolopyrimidine derivative | Cu²⁺, Ni²⁺ | Photoluminescence quenching | 0.043 µM (Cu²⁺), 0.038 µM (Ni²⁺) | Simultaneous detection with 1:1 binding stoichiometry. | nih.gov |

| Pyrazolo[1,5-a]pyridine derivative | Cu²⁺ | FRET and PET | 30 nM | Ratiometric sensing in living cells. | nih.gov |

| Pyrene-pyrazole Schiff base | Cu²⁺, Fe²⁺ | "Turn-off" fluorescence | 0.42 µM (Cu²⁺), 0.51 µM (Fe²⁺) | Colorimetric and fluorescent detection with 1:2 binding stoichiometry. | mdpi.com |

Colorimetric Sensors for Anions and Neutral Molecules

The unique structure of this compound, featuring both a pyridine ring and a pyrazole core with a hydroxyl group, makes it a promising candidate for the development of colorimetric sensors. These sensors operate by changing color upon interaction with specific analytes, allowing for naked-eye detection. The pyrazole moiety and its derivatives are known to form the basis of effective chemosensors for both ions and neutral molecules.

Derivatives of pyrazole have demonstrated remarkable colorimetric sensing capabilities. For instance, a Schiff base ligand incorporating a pyrazol-5-ol structure, similar to the title compound, acts as a highly selective colorimetric sensor for Cu(II) ions, producing an immediate color change to brown upon complexation. This selectivity is maintained even in the presence of other competing metal ions. Another class of pyrazole-based chemosensors, specifically 4-[(nitro substituted-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate receptors, exhibits a distinct color change from yellow to dark purple when interacting with fluoride (B91410) ions. mdpi.com

The sensing ability is not limited to ions. A pyridine-pyrazole based ligand, (E)-N′-(2,3-dihydroxybenzylidene)-3-(pyridin-2-yl)-1H-pyrazole-5-carbohydrazide (H2DPC), has been shown to be an effective fluorescent "turn-on" sensor for picric acid, a neutral nitroaromatic compound. researchgate.net The general principle behind anion sensing often involves the formation of hydrogen bonds between the sensor molecule and the anion. google.com The acidic N-H proton of the pyrazole ring and the hydroxyl group in this compound are ideal hydrogen bond donors, making the compound a strong candidate for recognizing anions like fluoride, acetate, and phosphate. google.comuni-mainz.de The interaction with the analyte can perturb the electronic structure of the molecule, leading to a shift in the absorption spectrum and a visible color change. uni-mainz.de

Table 1: Examples of Pyrazole-Based Colorimetric Sensors

| Sensor Compound Type | Analyte Detected | Observable Change |

|---|---|---|

| Pyrazol-5-ol Schiff base | Cu(II) ions | Color change to brown |

| Pyrazole-carboxylate derivative | Fluoride ions | Color change from yellow to purple mdpi.com |

| Pyridine-pyrazole carbohydrazide | Picric Acid | Fluorescence "turn-on" researchgate.net |

Electrochemical Sensing Applications

The redox-active nature of the pyridine and pyrazole rings in this compound suggests its utility in electrochemical sensing. Electrochemical sensors translate the chemical interaction with an analyte into a measurable electrical signal, such as current or potential. While colorimetric sensors are valued for their simplicity, electrochemical methods often provide higher sensitivity and lower detection limits.

The broader family of 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, which share structural motifs with the title compound, has been explored for its electrochemical properties. Metal complexes with these ligands show tunable redox potentials, a key characteristic for electrochemical applications. For example, modifying the donor strength of the pyrazole units can predictably alter the redox behavior of the complexed metal ion. nih.gov Furthermore, cobalt complexes of bpp have been investigated for their potential in electrochemical energy storage, such as in redox flow batteries, where the stability of different oxidation states is crucial. nih.gov

Although direct studies on the electrochemical sensing applications of this compound are not widely reported, its ability to coordinate with various metal ions implies that its metal complexes could be immobilized on an electrode surface. This modified electrode could then be used to detect target analytes through changes in electrochemical signals (e.g., cyclic voltammetry or amperometry) upon binding. The inherent redox activity of the ligand itself could also be harnessed for direct or indirect sensing mechanisms.

Mechanism of Sensing and Selectivity

The mechanism by which pyrazole-based sensors detect analytes is multifaceted and depends on the design of the sensor and the nature of the target. Several key interaction principles are commonly employed.

Chelation-Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, a non-fluorescent or weakly fluorescent ligand binds to a metal ion. This binding restricts intramolecular rotations or vibrations, which are pathways for non-radiative decay, leading to a significant enhancement in fluorescence intensity. researchgate.netrsc.org

Photoinduced Electron Transfer (PET): A PET sensor typically consists of a fluorophore linked to a receptor unit. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding the analyte, the receptor's energy levels are altered, inhibiting the PET process and "turning on" the fluorescence. researchgate.net

Metal-Ligand Charge Transfer (MLCT): This mechanism is particularly relevant for metal complexes. The absorption or emission of light involves the transfer of an electron between the metal and the ligand. Analyte binding can modulate the energy of the MLCT bands, resulting in a colorimetric or fluorescent response. researchgate.net

Hydrogen Bonding and Deprotonation: For anion sensing, the primary mechanism often involves the formation of hydrogen bonds between the acidic protons of the sensor (like the pyrazole N-H or the pyrazol-ol O-H) and the anion. google.com For highly basic anions such as fluoride or cyanide, this interaction can lead to the deprotonation of the sensor, causing a dramatic change in its electronic structure and a corresponding strong colorimetric response. uni-mainz.de